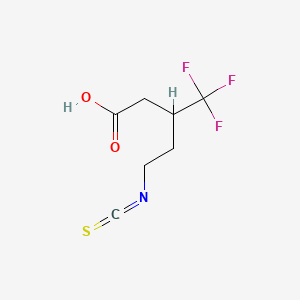
5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid: is a chemical compound with the molecular formula C7H8F3NO2S It is characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid typically involves the reaction of 5-amino-3-(trifluoromethyl)pentanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
[ \text{5-Amino-3-(trifluoromethyl)pentanoic acid} + \text{Thiophosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The isothiocyanate group in 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols, leading to the formation of corresponding adducts.
Hydrolysis: The isothiocyanate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Organic solvents such as dichloromethane, acetonitrile
Conditions: Room temperature to moderate heating, depending on the specific reaction
Major Products:
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Amines: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can be used to study protein function and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable thiourea linkages makes it a valuable tool for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid involves the reactivity of the isothiocyanate group. This group can react with nucleophiles, such as amines and thiols, to form stable thiourea and thiocarbamate linkages. These reactions can modify the structure and function of biomolecules, leading to changes in their activity and interactions.
Molecular Targets and Pathways:
Proteins: The compound can modify proteins by reacting with amino groups, leading to changes in protein function and interactions.
Enzymes: It can inhibit or activate enzymes by modifying their active sites or regulatory regions.
Cellular Pathways: The compound can affect cellular pathways by modifying key signaling molecules and receptors.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
Comparison: 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid is unique due to its pentanoic acid backbone, which provides additional functional groups for further chemical modifications. In contrast, compounds like 3,5-Bis(trifluoromethyl)phenyl isothiocyanate and 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile have different structural backbones, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C7H8F3NO2S |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
5-isothiocyanato-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7H8F3NO2S/c8-7(9,10)5(3-6(12)13)1-2-11-4-14/h5H,1-3H2,(H,12,13) |
InChI-Schlüssel |
GOKUYKRUEUELRN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C=S)C(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


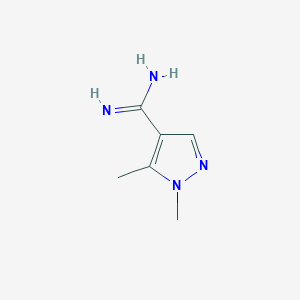



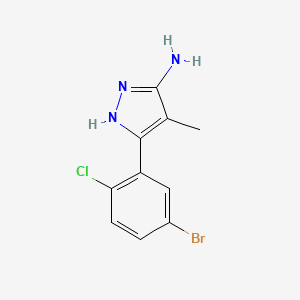
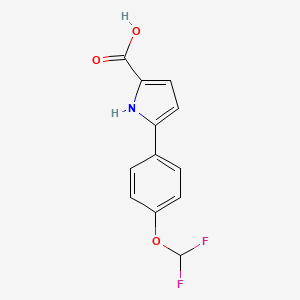

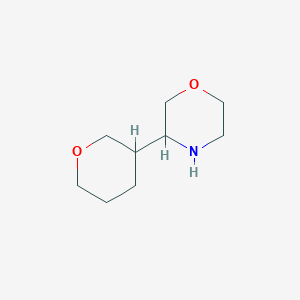

![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)

![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)


